N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2-METHYLPHENYL]-N-METHYLMETHANESULFONAMIDE
Overview
Description
N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2-METHYLPHENYL]-N-METHYLMETHANESULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2-METHYLPHENYL]-N-METHYLMETHANESULFONAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 2,3-dihydro-1H-indole with a suitable carbonyl compound to form the indole-carbonyl intermediate. This intermediate is then reacted with 2-methylphenylamine and methanesulfonyl chloride under controlled conditions to yield the final product . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2-METHYLPHENYL]-N-METHYLMETHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2-METHYLPHENYL]-N-METHYLMETHANESULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2-METHYLPHENYL]-N-METHYLMETHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2-METHYLPHENYL]-N-METHYLMETHANESULFONAMIDE can be compared with other indole derivatives, such as:
1-Methyl-1H-indole-3-carboxylic acid: Known for its use in the synthesis of bisindolyl pyrimidinones.
2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid methyl ester: An endogenous aryl hydrocarbon receptor agonist.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral activities.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
N-[4-(2,3-dihydroindole-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-12-15(8-9-16(13)19(2)24(3,22)23)18(21)20-11-10-14-6-4-5-7-17(14)20/h4-9,12H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDISJMFHNXPNLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCC3=CC=CC=C32)N(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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